molecular formula C8H17NO2 B555792 tert-Butyl 2-amino-2-methylpropanoate CAS No. 4512-32-7

tert-Butyl 2-amino-2-methylpropanoate

Cat. No. B555792
CAS RN: 4512-32-7
M. Wt: 159.23 g/mol
InChI Key: LSVYCJILORYVCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tert-Butyl 2-amino-2-methylpropanoate serves as a valuable building block in organic synthesis. Its presence of a protected amine group (tert-butyl) and an ester functionality allows for various chemical transformations.


Molecular Structure Analysis

The molecular formula of tert-Butyl 2-amino-2-methylpropanoate hydrochloride is C8H18ClNO2 . Its molecular weight is 195.69 . The InChI Key is YZKDXIFGPWUKTI-UHFFFAOYSA-N .


Chemical Reactions Analysis

Tert-Butyl 2-amino-2-methylpropanoate is used in organic synthesis due to its protected amine group (tert-butyl) and an ester functionality. These properties allow it to undergo various chemical transformations.


Physical And Chemical Properties Analysis

Tert-Butyl 2-amino-2-methylpropanoate is a clear, colorless liquid with an ammonia-like odor . It’s used as an initiator in the atom transfer radical polymerisation (ATRP) of 2-(acetoacetoxy)ethyl methacrylate (AEMA) .

Scientific Research Applications

  • Polymorphism in Related Compounds : A study on a related compound, N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, demonstrated its crystallization in two polymorphic forms. This compound, similar in structure to tert-Butyl 2-amino-2-methylpropanoate, showed molecular conformations that are characteristic of α-helical and mixed 3(10)- and α-helical conformations, suggesting potential applications in materials science or molecular engineering (Gebreslasie, Jacobsen, & Görbitz, 2011).

  • Synthesis of Cryptophycin-24 (Arenastatin A) : Research has shown that tert-butyl 2-amino-2-methylpropanoate derivatives play a crucial role in the synthesis of cryptophycin-24, a component of the cryptophycins. This indicates its potential use in the development of complex organic compounds with medicinal properties (Eggen et al., 2000).

  • Dihydroxylation of Acyclic Allylic Amines : In a study focusing on the dihydroxylation of tert-butyl sorbate, researchers discovered that tert-butyl 2-amino-2-methylpropanoate derivatives could be useful in the asymmetric synthesis of complex sugar analogs like 3,6-dideoxy-3-amino-L-talose (Csatayová et al., 2011).

  • Applications in NMR and Medicinal Chemistry : Another research demonstrated the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, indicating that tert-butyl 2-amino-2-methylpropanoate derivatives could be used in 19F NMR sensitive detection in probes and medicinal chemistry (Tressler & Zondlo, 2014).

  • Protein Research and Ligand Binding Studies : O-tert-Butyltyrosine, a derivative, has been shown to be useful in protein research, particularly for NMR studies of high-molecular-weight systems and for measuring submicromolar ligand binding affinities (Chen et al., 2015).

  • Development of Peroxisome Proliferator-Activated Receptor α Agonists : Tert-butyl 2-amino-2-methylpropanoate has been used in the synthesis of GW7647, an agonist for the peroxisome proliferator-activated receptor α, demonstrating its role in the development of therapeutic agents (Ham et al., 2006).

Safety And Hazards

Tert-Butyl 2-amino-2-methylpropanoate hydrochloride is classified as a warning substance . It may cause harm if swallowed, cause severe skin burns and eye damage, and may be toxic if inhaled . It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

tert-butyl 2-amino-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-7(2,3)11-6(10)8(4,5)9/h9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVYCJILORYVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427204
Record name tert-Butyl 2-methylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-amino-2-methylpropanoate

CAS RN

4512-32-7
Record name tert-Butyl 2-methylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of tert-butyl 2-(benzylamino)-2-methylpropanoate (20 g, 0.08 mol) in ethyl acetate (1 L), was added the catalyst Palladium-carbon (10%, 2.2 g). The resulting mixture was put under the hydrogen pressure of 5 Kg/cm2, at RT for 18 h. The reaction mixture was filtered. The filtrate was concentrated affording the title compound as pale green liquid. 1H NMR (DMSO-d6, 400 MHz) δ 1.38 (brs, 2H), 1.14 (s, 9H), 1.14-1.11 (d, J=10.7 Hz, 6H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Palladium-carbon
Quantity
2.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Wu, C Wang, C Häberli, KL White… - Bioorganic & medicinal …, 2018 - Elsevier
Urea carboxylic acids, products of aryl hydantoin hydrolysis, were recently identified as a new antischistosomal chemotype. We now describe a baseline structure–activity relationship (…
Number of citations: 6 www.sciencedirect.com
MK Mann, CA Zepeda-Velázquez… - Journal of medicinal …, 2021 - ACS Publications
USP5 is a deubiquitinase that has been implicated in a range of diseases, including cancer, but no USP5-targeting chemical probe has been reported to date. Here, we present the …
Number of citations: 7 pubs.acs.org
JM Brouwer, P Lan, AD Cowan, JP Bernardini… - Molecular cell, 2017 - cell.com
Certain BH3-only proteins transiently bind and activate Bak and Bax, initiating their oligomerization and the permeabilization of the mitochondrial outer membrane, a pivotal step in the …
Number of citations: 54 www.cell.com

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